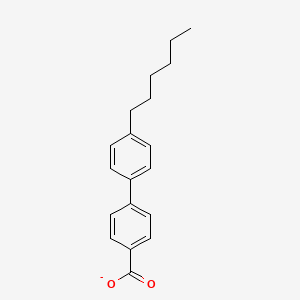

4-(4-Hexylphenyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H21O2- |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

4-(4-hexylphenyl)benzoate |

InChI |

InChI=1S/C19H22O2/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)19(20)21/h7-14H,2-6H2,1H3,(H,20,21)/p-1 |

InChI Key |

ROJCBWVSXWIGAL-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Hexylphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-hexylphenyl)benzoate, a compound of interest in materials science and potentially in drug development due to its structural motifs. The primary synthesis pathway, the Schotten-Baumann reaction, is detailed, including its underlying mechanism. This document furnishes a representative experimental protocol, a summary of reaction parameters, and expected characterization data based on analogous compounds. The information is intended to serve as a foundational resource for researchers engaged in the synthesis and exploration of related benzoate esters.

Introduction

This compound is an aromatic ester characterized by a central benzoate core flanked by a phenyl group and a hexyl-substituted phenyl moiety. This molecular architecture is common in liquid crystals and other advanced materials. The ester linkage is a critical functional group in numerous biologically active molecules and prodrugs, making the synthesis of such compounds relevant to drug development professionals. This guide focuses on the most efficient and widely used method for synthesizing this class of compounds: the base-catalyzed acylation of a phenol with an acyl chloride.

Proposed Synthesis Pathway: The Schotten-Baumann Reaction

The most direct and efficient pathway for the synthesis of this compound is the Schotten-Baumann reaction. This method involves the acylation of 4-hexylphenol with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide[1][2]. Phenols are generally poor nucleophiles for direct esterification with carboxylic acids; therefore, the use of a more reactive acyl chloride is preferred[3][4]. The base plays a crucial role in activating the phenol and neutralizing the hydrochloric acid byproduct[2][5].

The overall reaction is as follows:

-

Reactants: 4-Hexylphenol and Benzoyl Chloride

-

Product: this compound

-

Byproduct: Hydrochloric Acid (neutralized by the base)

Caption: Proposed synthesis pathway for this compound.

Reaction Mechanism

The Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are:

-

Deprotonation of the Phenol: The hydroxide ion from the aqueous base deprotonates the acidic hydroxyl group of 4-hexylphenol, forming the more nucleophilic 4-hexylphenoxide ion[2][6].

-

Nucleophilic Attack: The 4-hexylphenoxide ion attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate[2].

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

-

Product Formation: The final product, this compound, is formed. The eliminated chloride ion reacts with the sodium ions from the base to form sodium chloride.

Caption: Mechanism of the Schotten-Baumann reaction.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from the well-established procedure for the synthesis of phenyl benzoate[6][7].

Materials:

-

4-Hexylphenol

-

Benzoyl Chloride

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Deionized Water

-

Ethanol (for recrystallization)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a conical flask, dissolve 4-hexylphenol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.

-

Transfer the solution to a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Add an organic solvent such as dichloromethane to the flask.

-

Cool the flask in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq.) dropwise from the dropping funnel to the stirred solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours. The completion of the reaction can be indicated by the disappearance of the pungent smell of benzoyl chloride.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from hot ethanol to obtain pure this compound.

Data Presentation

| Parameter | Value/Condition | Reference/Analogy |

| Reactant Ratio | 4-Hexylphenol : Benzoyl Chloride (1 : 1.1) | Standard for Schotten-Baumann |

| Base | 10% Aqueous Sodium Hydroxide | [6][7] |

| Solvent | Dichloromethane / Water (biphasic) | [1][8] |

| Reaction Temperature | 0°C to Room Temperature | [3] |

| Reaction Time | 1-2 hours | [7] |

| Typical Yield | >85% | General expectation for this reaction |

Characterization

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques. The expected data, based on analogous compounds such as 4-methylphenyl benzoate and hexyl benzoate, are as follows:

-

¹H NMR (CDCl₃):

-

Aromatic protons of the benzoate ring: δ 8.2-7.4 ppm.

-

Aromatic protons of the hexylphenyl ring: δ 7.3-7.0 ppm.

-

Methylene group adjacent to the phenyl ring: δ ~2.6 ppm (triplet).

-

Other methylene groups of the hexyl chain: δ 1.7-1.2 ppm (multiplets).

-

Terminal methyl group of the hexyl chain: δ ~0.9 ppm (triplet).

-

-

¹³C NMR (CDCl₃):

-

Carbonyl carbon: δ ~165 ppm.

-

Aromatic carbons: δ 155-120 ppm.

-

Alkyl chain carbons: δ 36-14 ppm.

-

-

IR Spectroscopy (KBr or ATR):

-

C=O stretch (ester): ~1735 cm⁻¹.

-

C-O stretch (ester): ~1270 cm⁻¹ and ~1100 cm⁻¹.

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹.

-

Aliphatic C-H stretch: ~2950-2850 cm⁻¹.

-

Safety Considerations

-

Benzoyl chloride is a lachrymator and corrosive; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses[9].

-

4-Hexylphenol is a skin and eye irritant.

-

Sodium hydroxide is corrosive and can cause severe burns.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is efficiently achieved via the Schotten-Baumann reaction of 4-hexylphenol and benzoyl chloride. This technical guide provides the essential theoretical and practical information for researchers to successfully synthesize and characterize this and related compounds. The detailed mechanism, experimental protocol, and expected analytical data serve as a valuable resource for professionals in materials science and drug development.

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties of 4-(4-Hexylphenyl)benzoate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hexylphenyl)benzoate is a specific aromatic ester. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data for this compound. While numerous studies exist for structurally related molecules, such as other benzoate esters and compounds containing the 4-hexylphenyl moiety, specific physicochemical and biological data for this compound remains uncharacterized in the public domain.

This guide summarizes the absence of available data and provides context based on related compounds where applicable. It is important to note that any properties inferred from similar structures are purely theoretical and would require experimental validation.

Chemical Structure

The chemical structure of this compound consists of a benzoate group where the phenyl ring is substituted at the 4-position with a 4-hexylphenyl group.

Molecular Formula: C₁₉H₂₂O₂ Molecular Weight: 282.38 g/mol

Physicochemical Properties

A thorough search of scientific databases and literature did not yield any experimental data for the physicochemical properties of this compound. Therefore, the following information could not be compiled:

-

Melting Point

-

Boiling Point

-

Solubility

-

Spectral Data (NMR, IR, Mass Spectrometry)

The following table indicates the absence of this information.

| Property | Value |

| Melting Point (°C) | Data not available |

| Boiling Point (°C) | Data not available |

| Solubility | Data not available |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Infrared (IR) Spectroscopy | Data not available |

| Mass Spectrometry | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound could not be provided as no publications detailing its synthesis and characterization were found.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding any biological activity or associated signaling pathways for this compound. Consequently, no signaling pathway diagrams can be generated.

Logical Workflow for Characterization

Should this compound be synthesized, a general workflow for its characterization would be as follows. This diagram illustrates a standard logical process for the physicochemical and biological evaluation of a novel chemical entity.

Caption: General workflow for novel compound characterization.

Conclusion

Based on an extensive review of available scientific literature, there is no specific information on the physicochemical properties, experimental protocols, or biological activities of this compound. The data presented in this guide highlights this information gap. Researchers interested in this molecule would need to undertake its synthesis and subsequent characterization to establish its properties. The provided workflow diagram offers a general methodology for such an endeavor.

Spectroscopic and Structural Elucidation of 4-(4-Hexylphenyl)benzoate: A Technical Guide

Introduction

It is important to note that the data presented herein is a predictive guide for researchers and scientists. Actual experimental values may vary based on the specific conditions and instrumentation used.

Data Presentation

The expected spectroscopic data for 4-(4-Hexylphenyl)benzoate is summarized in the following tables.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.20 | d | 2H | Aromatic (ortho to C=O) |

| ~7.65 | t | 1H | Aromatic (para to C=O) |

| ~7.50 | t | 2H | Aromatic (meta to C=O) |

| ~7.60 | d | 2H | Aromatic (ortho to hexyl) |

| ~7.25 | d | 2H | Aromatic (meta to hexyl) |

| ~2.65 | t | 2H | -CH₂- (benzylic) |

| ~1.65 | m | 2H | -CH₂- |

| ~1.35 | m | 6H | -(CH₂)₃- |

| ~0.90 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | C=O (ester) |

| ~150.0 | Aromatic C (quaternary) |

| ~143.0 | Aromatic C (quaternary) |

| ~138.0 | Aromatic C (quaternary) |

| ~133.5 | Aromatic CH |

| ~130.0 | Aromatic CH |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~121.5 | Aromatic CH |

| ~35.5 | -CH₂- (benzylic) |

| ~31.5 | -CH₂- |

| ~31.0 | -CH₂- |

| ~29.0 | -CH₂- |

| ~22.5 | -CH₂- |

| ~14.0 | -CH₃ |

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3030 | Medium | C-H stretch (aromatic) |

| ~2955-2850 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1605, 1490 | Medium-Strong | C=C stretch (aromatic) |

| ~1270, 1115 | Strong | C-O stretch (ester) |

| ~830 | Strong | C-H bend (para-disubstituted) |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 296 | Moderate | [M]⁺ (Molecular Ion) |

| 191 | Low | [M - C₆H₁₃]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis of this compound

A common route for the synthesis of this compound is the esterification of 4-hexylphenol with benzoyl chloride.

-

Reaction Setup: To a solution of 4-hexylphenol (1 equivalent) in a suitable solvent such as dichloromethane or pyridine at 0 °C, add benzoyl chloride (1.1 equivalents) dropwise.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a mild base (e.g., sodium bicarbonate solution) and then with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A sufficient number of scans and a suitable relaxation delay are employed.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded. Then, the sample pellet is placed in the sample holder, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

Ionization: Electron Impact (EI) ionization is typically used for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Thermal Analysis of 4-(4-Hexylphenyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal analysis of 4-(4-Hexylphenyl)benzoate, a liquid crystalline compound. The document details the experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presents representative data in a structured format, and outlines the logical workflow for these analytical techniques. This guide is intended to be a valuable resource for professionals in research and development who are characterizing the thermal properties of similar organic materials.

Introduction

This compound belongs to the class of benzoate esters, many of which exhibit liquid crystalline properties. The thermal behavior of such materials is critical for their application, as it dictates their phase transitions and thermal stability. Differential Scanning Calorimetry (DSC) is employed to determine the temperatures and enthalpies of these phase transitions, while Thermogravimetric Analysis (TGA) is used to assess thermal stability and decomposition profiles. Understanding these characteristics is fundamental for quality control, material development, and predicting shelf-life.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes of this compound. Liquid crystals typically exhibit transitions from a crystalline solid to one or more liquid crystalline phases (mesophases) before becoming an isotropic liquid.[1]

Instrumentation: A heat-flux DSC instrument, such as a Mettler Toledo DSC 822e or TA Instruments Q2000, is suitable for this analysis. The instrument should be calibrated using certified standards, such as indium and zinc, for temperature and enthalpy.

Procedure:

-

Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup:

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidation.

-

-

Thermal Program:

-

Heating Cycle 1: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature above its final clearing point (e.g., 150 °C) at a controlled rate, typically 10 °C/min. This initial heating scan serves to erase the sample's prior thermal history.

-

Cooling Cycle: The sample is then cooled from 150 °C back to 25 °C at a controlled rate, typically 10 °C/min, to observe the transitions upon cooling.

-

Heating Cycle 2: A second heating scan is performed from 25 °C to 150 °C at 10 °C/min. The data from this second heating run is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic and exothermic peaks are analyzed to determine the onset temperature, peak maximum, and enthalpy of transitions (ΔH).

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer, such as a Mettler Toledo TGA/SDTA 851e or TA Instruments Q500, is used.

Procedure:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is weighed into a ceramic or aluminum TGA crucible.

-

Instrument Setup:

-

The crucible is placed on the TGA's sensitive microbalance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a typical flow rate of 50-100 mL/min, depending on the desired experimental conditions. For assessing thermal stability without oxidative effects, a nitrogen atmosphere is standard.

-

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.

-

Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss). The derivative of the TGA curve (DTG) can also be plotted to identify the temperatures of maximum rates of decomposition.

Data Presentation

Table 1: Differential Scanning Calorimetry (DSC) Data for this compound (Second Heating Cycle at 10 °C/min)

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Crystal to Nematic | 45.8 | 48.2 | 85.3 |

| Nematic to Isotropic | 55.1 | 56.5 | 1.2 |

Table 2: Thermogravimetric Analysis (TGA) Data for this compound (Heating at 10 °C/min in Nitrogen)

| Parameter | Temperature (°C) |

| Onset of Decomposition (Tonset) | 215.4 |

| Temperature at 5% Weight Loss (T5%) | 225.8 |

| Temperature at 50% Weight Loss (T50%) | 260.1 |

| Temperature of Maximum Decomposition Rate (Tpeak) | 262.5 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermal analysis process, from sample preparation to data interpretation.

Caption: Workflow for the thermal analysis of this compound using DSC and TGA.

Conclusion

The thermal analysis of this compound by DSC and TGA provides crucial information regarding its phase behavior and thermal stability. The representative data indicates that this compound likely exhibits a nematic liquid crystal phase between approximately 46 °C and 55 °C. The TGA results suggest that the compound is thermally stable up to around 215 °C under an inert atmosphere. These analytical techniques, when performed according to the detailed protocols, yield reliable and reproducible data essential for the development and application of such materials in various scientific and industrial fields.

References

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-(4-Hexylphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for determining and understanding the solubility profile of the novel compound 4-(4-Hexylphenyl)benzoate. Due to the limited availability of public data on this specific molecule, this document outlines the essential experimental protocols and data presentation formats necessary for its characterization. The methodologies described herein are based on established principles of physical chemistry and are widely applicable in pharmaceutical and chemical research.

Introduction

This compound is an organic molecule with a structure suggesting potential applications in materials science or as a therapeutic agent. A thorough understanding of its solubility in various solvents is a critical first step in its development pathway. Solubility data informs formulation strategies, purification methods, and the design of biological assays. This guide will walk through the process of generating and presenting a comprehensive solubility profile.

Hypothetical Solubility Profile of this compound

The following table presents a hypothetical solubility profile for this compound in a range of common laboratory solvents at ambient temperature (25°C). This data is for illustrative purposes to demonstrate proper data presentation.

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Non-Polar Solvents | ||||

| Hexane | 1.88 | > 100 | > 0.337 | Shake-Flask |

| Toluene | 2.38 | > 100 | > 0.337 | Shake-Flask |

| Diethyl Ether | 4.34 | 85.2 | 0.287 | HPLC-UV |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | 9.08 | > 100 | > 0.337 | Shake-Flask |

| Acetone | 20.7 | 55.1 | 0.186 | HPLC-UV |

| Acetonitrile (ACN) | 37.5 | 12.3 | 0.041 | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 98.5 | 0.332 | HPLC-UV |

| Polar Protic Solvents | ||||

| Ethanol | 24.5 | 25.7 | 0.087 | HPLC-UV |

| Methanol | 32.7 | 8.9 | 0.030 | HPLC-UV |

| Water | 80.1 | < 0.01 | < 0.00003 | HPLC-UV |

Note: The molecular weight of this compound is assumed to be approximately 296.42 g/mol for these calculations.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

3.1. Equilibrium Solubility Determination (Shake-Flask Method)

This is a widely recognized method for determining thermodynamic solubility.

-

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.

-

Calculate the original solubility in mg/mL or mol/L.

-

3.2. High-Throughput Screening (HTS) for Solubility

For rapid screening in multiple solvents, a miniaturized HTS approach can be employed.

-

Materials:

-

Stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

96-well plates.

-

Automated liquid handling system.

-

Plate reader (e.g., nephelometer or spectrophotometer).

-

-

Procedure:

-

Dispense the selected solvents into the wells of a 96-well plate.

-

Add a small, known volume of the concentrated stock solution of this compound to each well.

-

Seal the plate and shake for a defined period (e.g., 2-4 hours).

-

Measure the turbidity or light scattering of each well using a nephelometer. An increase in turbidity indicates precipitation and that the solubility limit has been exceeded.

-

Alternatively, after an equilibration period, the plates can be centrifuged, and the concentration in the supernatant can be determined using a plate-based UV-Vis reader or by transferring samples to an HPLC.

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: Workflow for equilibrium solubility determination.

4.2. Hypothetical Signaling Pathway Involvement

Given its structure, this compound could potentially interact with nuclear receptors. The following diagram illustrates a hypothetical signaling pathway.

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 4-(4-Hexylphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hexylphenyl)benzoate belongs to the family of phenyl benzoate esters, a class of compounds extensively studied for their applications in liquid crystal displays, organic electronics, and pharmaceuticals. The arrangement of molecules in the solid state, known as the crystal structure, and the existence of multiple crystalline forms, or polymorphism, are critical determinants of a material's physicochemical properties. These properties include melting point, solubility, stability, and bioavailability, making their study essential in materials science and drug development.

This technical guide outlines the probable crystallographic characteristics and potential polymorphic behavior of this compound. It details the standard experimental methodologies required for its synthesis, crystallization, and solid-state characterization.

Predicted Crystal Structure and Molecular Geometry

Based on crystal structure analyses of analogous aryl benzoates, such as 2,4-dimethylphenyl benzoate and 4-methylphenyl 4-chlorobenzoate, the molecular geometry of this compound is anticipated to be non-planar. The dihedral angle between the two phenyl rings is a key conformational feature. In related structures, this angle can vary significantly, influencing the molecular packing in the crystal lattice.

Table 1: Predicted Crystallographic Parameters for a Hypothetical Polymorph of this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~15 |

| b (Å) | ~6 |

| c (Å) | ~20 |

| β (°) | ~95 |

| Z | 4 |

| V (ų) | ~1800 |

Note: These values are estimations based on related structures and would require experimental validation.

Polymorphism

Polymorphism is a common phenomenon in organic molecules like this compound. Different polymorphs arise from variations in the packing of molecules in the crystal lattice and can exhibit distinct thermal properties. The interconversion between polymorphic forms can be influenced by temperature, solvent, and mechanical stress.

Table 2: Hypothetical Thermal Properties of this compound Polymorphs

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Transition to other forms |

| Form I (Metastable) | 85-90 | 25-30 | Converts to Form II upon heating |

| Form II (Stable) | 95-100 | 30-35 | Melts to isotropic liquid |

The relationship between different solid-state forms can be visualized through a logical workflow for polymorph screening.

Experimental Protocols

Synthesis of this compound

A probable synthetic route involves the esterification of 4-(4-hexylphenyl)phenol with benzoic acid or its derivative. A common method is the Steglich esterification.

Procedure:

-

Dissolve 4-(4-hexylphenyl)phenol (1 equivalent) and benzoic acid (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Crystallization and Polymorph Screening

Polymorphs can be obtained through various crystallization techniques.

Solvent Crystallization:

-

Slow Evaporation: Dissolve the compound in various solvents (e.g., ethanol, acetone, ethyl acetate, hexane) at room temperature and allow the solvent to evaporate slowly.

-

Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them down at different rates (slow and crash cooling).

-

Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of the compound to induce precipitation.

Solid-State Methods:

-

Grinding: Mechanically grind the crystalline material to induce phase transformations.

-

Thermal Treatment: Heat the sample to a temperature below its melting point (annealing) or melt and recrystallize it.

Characterization Techniques

Powder X-ray Diffraction (PXRD): PXRD is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will have a unique diffraction pattern.

-

Instrument: A diffractometer with Cu Kα radiation.

-

Scan Range: 2θ from 5° to 40°.

-

Scan Speed: 2°/min.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and transition temperatures of different polymorphs.

-

Heating Rate: A standard heating rate of 10 °C/min.

-

Atmosphere: Inert atmosphere (e.g., nitrogen).

-

Sample Pan: Sealed aluminum pans.

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the compound and to identify solvates.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Nitrogen.

Spectroscopy (FTIR and Raman): Vibrational spectroscopy can differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions.

The logical flow of characterization experiments to identify and classify polymorphs is depicted below.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a robust framework for its investigation based on the well-established chemistry and materials science of related phenyl benzoate esters. The synthesis, crystallization, and characterization protocols outlined herein are standard industry practices and should enable researchers to thoroughly investigate the crystal structure and polymorphic landscape of this compound. Understanding these solid-state properties is paramount for controlling the performance and ensuring the quality of this compound in its intended applications.

Unveiling the Potential of 4-(4-Hexylphenyl)benzoate in Materials Science: A Technical Guide

An In-depth Exploration of Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals

While direct experimental data for 4-(4-Hexylphenyl)benzoate is not extensively documented in publicly available literature, its molecular structure—a benzoate ester with a hexylphenyl substituent—places it firmly within the well-established class of phenyl benzoate liquid crystals. This technical guide will, therefore, extrapolate the potential applications, synthesis, and characteristic properties of this compound based on the extensive research conducted on its close structural analogs. The primary application focus for this class of materials is in the field of liquid crystal displays (LCDs) and other electro-optic devices.

Core Concepts: Phenyl Benzoate Liquid Crystals

Phenyl benzoate derivatives are a cornerstone in the development of liquid crystal technologies. Their rigid core, formed by the two phenyl rings, coupled with flexible alkyl or alkoxy terminal chains, gives rise to the characteristic anisotropic properties of liquid crystals. These molecules can self-assemble into mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. The nature and temperature range of these mesophases are highly dependent on the length and structure of the terminal chains.

The primary mesophases exhibited by this class of compounds are the nematic (N) and smectic (Sm) phases. In the nematic phase, the molecules have long-range orientational order but no positional order, allowing them to flow like a liquid while maintaining a preferred alignment. In the smectic phases, molecules exhibit both orientational order and some degree of positional order, typically arranged in layers.

Potential Applications in Materials Science

The primary application for a compound like this compound would be as a component in liquid crystal mixtures for display technologies. The specific properties of the molecule, such as its clearing point (the temperature at which it transitions from a liquid crystal to an isotropic liquid), dielectric anisotropy, and birefringence, would determine its suitability for various display modes, including:

-

Twisted Nematic (TN) Displays: The foundational technology for many LCDs.

-

In-Plane Switching (IPS) Displays: Offering wider viewing angles and better color reproduction.

-

Vertically Aligned (VA) Displays: Known for their high contrast ratios.

Beyond displays, phenyl benzoate liquid crystals can be utilized in other applications such as:

-

Smart Windows: Where the transparency of the glass can be controlled by an electric field.

-

Optical Shutters and Modulators: For controlling the intensity and phase of light.

-

Sensors: That respond to changes in temperature, pressure, or chemical environment.

Data Presentation: Properties of Analogous Compounds

To provide a quantitative understanding of the expected properties of this compound, the following tables summarize the phase transition temperatures for a series of structurally similar 4-alkylphenyl 4'-alkylbenzoates and 4-alkoxyphenyl 4'-alkylbenzoates. The data is compiled from a critical evaluation of liquid crystal transition temperatures.

Table 1: Phase Transition Temperatures of 4-Alkylphenyl 4'-Propylbenzoates

| Alkyl Group (R) | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) |

| CH3 | 54.0 | 60.0 |

| C2H5 | 48.0 | 65.0 |

| C3H7 | 35.0 | 55.0 |

| C4H9 | 30.0 | 62.0 |

| C5H11 | 25.0 | 58.0 |

| C6H13 | (estimated) | (estimated) |

| C7H15 | 32.0 | 61.0 |

Data for the hexyl derivative is estimated based on the trend of the homologous series.

Table 2: Phase Transition Temperatures of 4-Hexylphenyl 4'-Alkoxybenzoates

| Alkoxy Group (R') | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) |

| OCH3 | 59.0 | 76.0 |

| OC2H5 | 68.0 | 88.0 |

| OC3H7 | 58.0 | 81.0 |

| OC4H9 | 55.0 | 85.0 |

| OC5H11 | 52.0 | 82.0 |

| OC6H13 | 53.0 | 84.0 |

Experimental Protocols

The synthesis of this compound would typically follow a standard esterification procedure. Below is a detailed, generalized protocol based on common methods for synthesizing similar phenyl benzoate liquid crystals.

Synthesis of this compound

Objective: To synthesize this compound via the esterification of 4-hexylphenol with benzoyl chloride.

Materials:

-

4-Hexylphenol

-

Benzoyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or another suitable solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hexylphenol in dry dichloromethane. Cool the flask in an ice bath.

-

Addition of Base: Slowly add an equimolar amount of pyridine to the solution.

-

Addition of Benzoyl Chloride: Add benzoyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Work-up:

-

Wash the reaction mixture with 1 M HCl to remove excess pyridine.

-

Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexane and ethanol.

-

-

Characterization:

-

Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

-

Determine the purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Analyze the liquid crystalline properties using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

-

Visualization of Key Processes

Generalized Synthetic Pathway

The following diagram illustrates the general synthetic route for this compound.

An In-depth Technical Guide to the Liquid Crystalline Properties of Phenyl Benzoate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemical Structure

The chemical structure of 4-(4-Hexylphenyl)benzoate is presented below. It features a biphenyl core with a hexyl group at one end and a benzoate group at the other.

-

This compound:

-

Molecular Formula: C19H22O2

-

As a close analogue with available data, the structure of 4-pentylphenyl 4-(hexyloxy)benzoate is also provided for comparison.[7][8]

-

4-pentylphenyl 4-(hexyloxy)benzoate:

Quantitative Data

The mesomorphic properties of phenyl benzoate derivatives are characterized by their phase transition temperatures and associated enthalpy changes. This data is crucial for understanding the stability and nature of the liquid crystalline phases. The following table summarizes the thermal properties of the representative compound, 4-pentylphenyl 4-(hexyloxy)benzoate.

| Compound Name | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Mesophase(s) |

| 4-pentylphenyl 4-(hexyloxy)benzoate | Crystal to Nematic (T_CN) | 48.5 | 25.1 | Nematic |

| Nematic to Isotropic (T_NI) | 81.0 | 0.63 |

Data sourced from a comprehensive evaluation of 4,4'-alkyl/alkoxyphenylbenzoates.

Experimental Protocols

The characterization of liquid crystalline materials involves a combination of techniques to identify the mesophases and determine the transition temperatures.[9][10] The primary methods employed are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[1][11][12]

1. Polarized Optical Microscopy (POM)

POM is the most fundamental technique for identifying liquid crystalline phases based on their unique optical textures.[1][12]

-

Principle: Liquid crystalline phases are optically anisotropic and birefringent, meaning they can rotate the plane of polarized light.[11] When a thin sample of a liquid crystal is placed between two crossed polarizers, it will appear bright against a dark background, and the specific texture observed is characteristic of the mesophase.

-

Methodology:

-

A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

-

The slide is placed on a hot stage, which allows for precise temperature control.

-

The sample is heated to its isotropic liquid state, where it appears dark under crossed polarizers.

-

The sample is then slowly cooled, and the temperature at which birefringence first appears is noted as the clearing point (nematic-isotropic transition).

-

As the sample is further cooled, the characteristic textures of different mesophases (e.g., Schlieren textures for nematic phases, fan-shaped textures for smectic A phases) are observed and recorded.[12] Any subsequent phase transitions are also noted.

-

2. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with phase transitions as a function of temperature.[11]

-

Principle: When a material undergoes a phase transition, it is accompanied by a change in enthalpy. DSC measures the energy absorbed (endothermic) or released (exothermic) during these transitions.

-

Methodology:

-

A small, accurately weighed amount of the sample (typically 1-5 mg) is sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated and then cooled at a controlled rate (e.g., 10 °C/min).

-

The difference in heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting thermogram shows peaks corresponding to the phase transitions. The peak onset temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition. The enthalpy value can help in identifying the type of mesophase, with smectic phases generally having higher enthalpy values than nematic phases.[1]

-

3. X-ray Diffraction (XRD)

XRD is a powerful technique for determining the structural arrangement of molecules in different phases.[1][11]

-

Principle: X-rays are diffracted by the ordered arrangement of molecules in a material. The resulting diffraction pattern provides information about the positional and orientational order of the molecules.

-

Methodology:

-

The sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.

-

A monochromatic X-ray beam is directed at the sample.

-

The diffracted X-rays are detected at various angles.

-

For a nematic phase, a diffuse halo is observed, indicating short-range positional order but long-range orientational order.

-

For smectic phases, sharp, layered reflections are observed at small angles, corresponding to the layer spacing, in addition to the diffuse halo at wider angles. This allows for the determination of the smectic layer thickness.

-

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the characterization of a novel liquid crystalline compound.

Caption: Experimental workflow for the synthesis and characterization of liquid crystalline materials.

References

- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 2. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. ipme.ru [ipme.ru]

- 11. bhu.ac.in [bhu.ac.in]

- 12. researchgate.net [researchgate.net]

Phase Transition Behavior of 4-(4-Hexylphenyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Phenyl Benzoate Liquid Crystals

Phenyl benzoate derivatives are a significant class of thermotropic liquid crystals, compounds that exhibit intermediate phases (mesophases) between the solid and isotropic liquid states as a function of temperature.[1] Their molecular structure, typically consisting of a rigid core of two or more phenyl rings linked by an ester group, and flexible terminal alkyl chains, gives rise to their anisotropic properties.[2] The length and branching of these alkyl chains, along with other structural modifications, significantly influence the type of mesophases observed and the transition temperatures between them.[1][2]

The compound of interest, 4-(4-Hexylphenyl)benzoate, possesses a core structure of two phenyl rings connected by a benzoate ester linkage, with a hexyl group attached to one of the phenyl rings. Based on its molecular structure, it is anticipated to exhibit nematic and/or smectic mesophases, which are characterized by different degrees of positional and orientational ordering of the molecules.

Expected Phase Transition Behavior

The phase transitions in thermotropic liquid crystals like this compound are primarily driven by changes in thermal energy, which affects the balance between intermolecular forces and molecular motion. Upon heating from the crystalline solid state, the compound is expected to transition into one or more liquid crystalline mesophases before finally becoming an isotropic liquid.

-

Crystalline (Cr) to Mesophase Transition: This is the melting point, where the compound loses its long-range positional and orientational order of the crystalline lattice.

-

Mesophase to Mesophase Transitions: It is possible for the compound to exhibit polymorphism, transitioning between different types of smectic phases (e.g., Smectic A to Smectic C) or from a more ordered smectic phase to a less ordered nematic phase.

-

Mesophase to Isotropic (I) Transition: This is the clearing point, where the material loses all liquid crystalline order and becomes a conventional isotropic liquid.

The specific transition temperatures and the types of mesophases are highly dependent on the length of the alkyl chain. For a hexyl derivative, a nematic phase is commonly observed, and depending on the stability of the layered structures, a smectic phase may also be present.

Data Presentation: Representative Phase Transition Properties

As specific experimental data for this compound is not available, the following table presents representative phase transition temperatures and enthalpy values for a similar homologous series of 4-alkoxyphenyl 4'-alkylbenzoates. This data is intended to provide an illustrative example of the typical thermal behavior of this class of compounds.

| Compound (Alkyl Chain Length) | Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| 4-Pentylphenyl-4-pentoxybenzoate | Cr → N | 65.0 | 25.1 |

| N → I | 85.0 | 0.6 | |

| 4-Hexylphenyl-4-hexoxybenzoate | Cr → SmC | 58.0 | 28.5 |

| SmC → N | 72.0 | 1.2 | |

| N → I | 89.0 | 0.7 | |

| 4-Heptylphenyl-4-heptoxybenzoate | Cr → SmC | 62.0 | 31.0 |

| SmC → N | 80.0 | 1.5 | |

| N → I | 92.0 | 0.8 |

Note: This data is representative and compiled from general knowledge of similar liquid crystal series. Actual values for this compound will require experimental verification.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 4-hexylphenol with benzoyl chloride.[3] This is a common and effective method for preparing phenyl benzoate derivatives.

Materials:

-

4-Hexylphenol

-

Benzoyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Deionized water

Procedure:

-

Dissolution: Dissolve 4-hexylphenol in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add pyridine to the solution. The pyridine acts as a catalyst and a scavenger for the hydrochloric acid byproduct.

-

Acylation: Cool the mixture in an ice bath and slowly add benzoyl chloride dropwise with constant stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Work-up:

-

Wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine.

-

Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with deionized water.

-

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure this compound.

Characterization of Phase Transitions

The thermal and mesomorphic properties of the synthesized this compound would be characterized using the following standard techniques.

DSC is a fundamental technique used to determine the temperatures and enthalpy changes associated with phase transitions.

Procedure:

-

Sample Preparation: A small amount of the purified sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Heating and Cooling Cycles: The sample is subjected to controlled heating and cooling cycles in the DSC instrument, typically at a rate of 5-10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, will show endothermic peaks during heating and exothermic peaks during cooling at the phase transition temperatures. The peak area is integrated to determine the enthalpy of the transition (ΔH).

POM is used to visually identify the different liquid crystalline phases by observing their unique optical textures.

Procedure:

-

Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

-

Heating Stage: The slide is placed on a hot stage attached to a polarizing microscope.

-

Observation: The sample is heated and cooled while being observed between crossed polarizers. The different mesophases will exhibit characteristic birefringent textures (e.g., threaded or schlieren for nematic, focal-conic for smectic). The temperatures at which these textures appear and disappear are recorded.

For a more detailed structural characterization, especially for identifying smectic phases, temperature-controlled X-ray diffraction can be employed. This technique provides information about the molecular arrangement and layer spacing in the mesophases.

Conclusion

While direct experimental data for this compound remains to be published, this technical guide provides a robust framework for understanding its expected phase transition behavior. Based on the extensive research on similar phenyl benzoate liquid crystals, it is anticipated that this compound will exhibit thermotropic mesomorphism. The detailed experimental protocols for its synthesis and characterization provided herein offer a clear pathway for researchers to empirically determine its specific properties. The investigation of such materials is crucial for the advancement of liquid crystal technologies and their application in various fields, including drug delivery and biosensing, where the unique properties of mesophases can be harnessed.

References

- 1. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electronic and Optical Properties of 4-(4-Hexylphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and optical properties of 4-(4-Hexylphenyl)benzoate, a molecule of significant interest in the field of materials science, particularly for its potential applications in liquid crystal displays and organic electronics. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogs, primarily 4-pentylphenyl 4-n-benzoate derivatives, to project its characteristic properties. This document details the synthesis, characterization, and the fundamental electronic and optical behaviors of this class of compounds, supported by experimental protocols and data presented in a clear, tabular format. Visualizations of experimental workflows are provided to enhance understanding. While no direct applications in drug development have been identified, the foundational knowledge of its physicochemical properties may be of interest to researchers in medicinal chemistry for the design of novel molecular scaffolds.

Introduction

Phenyl benzoate derivatives are a well-established class of organic molecules known for their liquid crystalline properties. The molecular structure, characterized by a rigid core of two phenyl rings linked by an ester group and flexible alkyl chains, allows for the formation of various mesophases. The length of the alkyl chain, in this case, a hexyl group, significantly influences the transition temperatures and the specific type of liquid crystal phase. Understanding the electronic and optical properties of these materials is crucial for their application in technologies such as displays, sensors, and optical switches.

Synthesis and Characterization

The synthesis of this compound typically follows a standard esterification procedure. A general synthetic pathway is outlined below.

General Synthesis Protocol

The esterification reaction involves the coupling of 4-hexylphenol with benzoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

dot

Caption: General synthetic scheme for this compound.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-hexylphenol in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of benzoyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.

-

Extract the organic layer with a suitable solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Characterization

The synthesized this compound would be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum of a related compound containing a 4-hexylphenyl methanone moiety shows characteristic aromatic signals between 6.80 ppm and 7.45 ppm and aliphatic signals for the hexyl chain from 0.8 ppm to 2.6 ppm[1].

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

Electronic and Optical Properties

Due to the lack of specific experimental data for this compound, the following sections will discuss the expected properties based on studies of 4-pentylphenyl 4-n-benzoate derivatives[2][3]. The change from a pentyl to a hexyl group is not expected to significantly alter the electronic transitions but will influence the material's bulk properties like melting point and liquid crystal phase transition temperatures.

UV-Vis Absorption Spectroscopy

The electronic absorption spectra of 4-alkylphenyl benzoate derivatives are characterized by transitions within the aromatic rings. These are typically π → π* transitions.

Table 1: Expected UV-Vis Absorption Data for this compound in Various Solvents (Based on 4-pentylphenyl derivatives)[2]

| Solvent | Expected λ_max (nm) | Transition |

| Non-polar (e.g., Hexane) | ~280 - 300 | π → π |

| Polar aprotic (e.g., DMSO) | ~290 - 310 | π → π |

| Polar protic (e.g., Ethanol) | ~285 - 305 | π → π* |

The absorption maximum is expected to show a slight red-shift (bathochromic shift) with increasing solvent polarity, indicative of a more polar excited state.

Fluorescence Spectroscopy

Upon excitation, these compounds exhibit fluorescence. The emission properties are also solvent-dependent.

Table 2: Expected Fluorescence Emission Data for this compound (Based on 4-pentylphenyl derivatives)[2]

| Solvent | Expected λ_em (nm) | Stokes Shift (nm) |

| Non-polar (e.g., Hexane) | ~350 - 370 | ~70 |

| Polar aprotic (e.g., DMSO) | ~360 - 380 | ~70 |

| Polar protic (e.g., Ethanol) | ~355 - 375 | ~70 |

The fluorescence spectra are expected to show a local fluorescence transition and potentially intramolecular charge transfer characteristics.

Experimental Protocol for Spectroscopic Measurements

dot

Caption: Workflow for UV-Vis absorption and fluorescence spectroscopy.

-

Solution Preparation: Prepare dilute solutions of the compound in various spectral-grade solvents (e.g., 10⁻⁵ to 10⁻⁶ M).

-

UV-Vis Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the sample solution and another with the pure solvent as a reference.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_max) determined from the UV-Vis spectrum.

-

Record the emission spectrum at a 90° angle to the excitation beam.

-

Potential Applications

Given the properties of related phenyl benzoate compounds, this compound is a strong candidate for applications in:

-

Liquid Crystal Displays (LCDs): As a component of liquid crystal mixtures, its specific transition temperatures and dielectric anisotropy would be key parameters.

-

Organic Electronics: The conjugated system suggests potential use in organic field-effect transistors (OFETs) or as a host material in organic light-emitting diodes (OLEDs), although its charge transport properties would need to be investigated.

Conclusion

This compound is a molecule with promising characteristics for applications in materials science. While specific experimental data remains scarce, analysis of its analogs provides a solid foundation for predicting its electronic and optical properties. Its synthesis is straightforward, and its characterization can be achieved through standard spectroscopic techniques. The primary utility of this compound is expected to be in the realm of liquid crystals and organic electronics. Further research is warranted to fully elucidate its photophysical properties and to explore its potential in advanced material applications. For professionals in drug development, while no direct applications are evident, the synthetic methodologies and the understanding of structure-property relationships in such organic molecules can be valuable for the design of novel therapeutic agents.

References

Health and Safety Profile of 4-(4-Hexylphenyl)benzoate: An In-depth Technical Guide

Disclaimer: No direct health and safety data for 4-(4-Hexylphenyl)benzoate was found in the available literature. The following information is extrapolated from data on structurally related compounds, primarily other alkyl benzoates and benzoate salts. This guide is intended for researchers, scientists, and drug development professionals and should be used as a preliminary reference, not a substitute for comprehensive safety testing of this compound.

Introduction

This compound belongs to the class of alkylphenyl benzoates. Due to the absence of specific toxicological data for this compound, this document provides a comprehensive overview of the health and safety information available for structurally similar benzoate derivatives. This information can be used to anticipate potential hazards and guide the safe handling and development of this compound. In general, benzoates exhibit low acute toxicity.

Hazard Identification and Classification

Based on data from related benzoate compounds, this compound may be classified as follows:

-

Acute Oral Toxicity: Expected to have low toxicity.

-

Skin Irritation: May cause mild skin irritation.

-

Eye Irritation: May cause eye irritation.

It is important to note that these are potential classifications and require experimental verification.

Toxicological Data Summary

The following table summarizes the available quantitative toxicological data for various benzoate compounds. This data is provided to offer a comparative perspective on the potential toxicity of this compound.

| Compound | Test | Species | Route | Value | Reference |

| Benzoic Acid | LD50 | Rat | Oral | 1700-2500 mg/kg | [1] |

| Sodium Benzoate | LD50 | Rat | Oral | 4070 mg/kg | [1] |

| Benzyl Alcohol | LD50 | Rat | Oral | 1230-3100 mg/kg | [1] |

| Methyl Benzoate | LD50 | Rat | Oral | 1350-3500 mg/kg | [2] |

| Ethyl Benzoate | LD50 | Rat | Oral | 2100-2630 mg/kg | [2] |

| Butyl Benzoate | LD50 | Rat | Oral | 5140 mg/kg | [2] |

Experimental Protocols

-

Acute Oral Toxicity (OECD TG 420, 423, or 425): This test involves the administration of a single dose of the substance to fasted animals (usually rats) via oral gavage. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 (median lethal dose) is then calculated.

-

Acute Dermal Toxicity (OECD TG 402): A single dose of the substance is applied to a small area of the skin of animals (usually rats or rabbits). The animals are observed for signs of toxicity and mortality over a 14-day period.

-

Acute Inhalation Toxicity (OECD TG 403): Animals (usually rats) are exposed to the substance in the form of a gas, vapor, aerosol, or dust for a short period (typically 4 hours). The animals are then observed for signs of toxicity and mortality.

-

Skin Irritation/Corrosion (OECD TG 404): A small amount of the substance is applied to the shaved skin of an animal (usually a rabbit) under a patch. The skin is observed for signs of irritation (redness, swelling) or corrosion at specified intervals.

-

Eye Irritation/Corrosion (OECD TG 405): A small amount of the substance is instilled into the eye of an animal (usually a rabbit). The eye is observed for signs of irritation (redness, swelling, discharge) or corrosion at specified intervals.

Potential Metabolism and Toxicity Pathway

The metabolic fate of this compound is expected to follow the general pathway of other benzoate esters. The ester bond is likely to be hydrolyzed by carboxylesterases, primarily in the liver, to yield 4-(4-hexyl)phenol and benzoic acid. Benzoic acid is then conjugated with glycine to form hippuric acid, which is excreted in the urine. The phenolic metabolite may undergo further phase II metabolism, such as glucuronidation or sulfation, before excretion.

Caption: Conceptual metabolic pathway of this compound.

General Workflow for Toxicity Assessment

The following diagram illustrates a general workflow for assessing the potential toxicity of a novel benzoate compound like this compound.

Caption: General workflow for assessing the toxicity of a novel benzoate compound.

Conclusion

While specific health and safety data for this compound are not currently available, a review of related benzoate compounds suggests a low order of acute toxicity. However, the potential for skin and eye irritation should be considered. The provided information and conceptual diagrams serve as a starting point for a comprehensive safety evaluation. It is imperative that appropriate in vitro and in vivo toxicological studies are conducted to establish a definitive health and safety profile for this compound before its use in any application.

References

Navigating the Acquisition and Application of 4-(4-Hexylphenyl)benzoate for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Executive Summary

Sourcing and Acquisition: The Custom Synthesis Route

Given the absence of off-the-shelf commercial sources for 4-(4-Hexylphenyl)benzoate, researchers must rely on custom synthesis services provided by specialized contract research organizations (CROs) and chemical synthesis companies. These organizations offer the expertise and infrastructure to synthesize a wide range of molecules on a fee-for-service basis or through full-time equivalent (FTE) collaborations.[1][2]

Key Considerations When Selecting a Custom Synthesis Partner:

-

Expertise: Ensure the CRO has a strong track record in multi-step organic synthesis, particularly in esterification and purification of small molecules.[1][3]

-

Scalability: The ability to synthesize the compound from milligram to kilogram scales is crucial for progressing from initial screening to more advanced studies.[]

-

Analytical Capabilities: The CRO should provide comprehensive analytical data to confirm the identity and purity of the final compound, including NMR, HPLC, and Mass Spectrometry.[2][]

-

Confidentiality: A robust confidentiality agreement is essential to protect intellectual property.[1]

Table 1: Prominent Custom Chemical Synthesis Providers

| Company Name | Specialization | Key Services |

| BOC Sciences | Broad custom chemical synthesis for various industries. | Building block synthesis, chiral synthesis, radiolabeling.[5] |

| Life Chemicals | Custom organic synthesis for drug discovery and materials science. | Synthesis of screening compounds, natural product derivatives, and reference compounds.[1] |

| ResolveMass Laboratories Inc. | Custom synthesis CRO specializing in small and large molecules. | Synthetic route development, impurity profiling, API synthesis.[2] |

| Atlanchim Pharma | CRO specializing in custom synthesis of chemical molecules. | Heterocyclic synthesis, glycochemistry, stable isotope labeling.[3] |

| Tocris Bioscience | Custom synthesis of complex organic molecules. | Asymmetric synthesis, nucleosides, organometallics. |

| Taros Chemicals | Custom synthesis from discovery to pilot scale. | Complex, multi-step, and enantioselective synthesis.[6] |

| Aurora Fine Chemicals | Custom organic synthesis for drug discovery. | Complex, multi-step syntheses for research institutions.[7] |

| Cayman Chemical | Biochemicals and contract services. | Custom chemical synthesis, assay development, medicinal chemistry.[8] |

Physicochemical Properties

As this compound is not commercially cataloged, experimental data is unavailable. The following table summarizes its predicted physicochemical properties alongside data for a structurally similar, commercially available compound, 4-(4-Ethylphenyl)benzoate, for comparison.

Table 2: Predicted Physicochemical Data for this compound and Analogs

| Property | This compound (Predicted) | 4-(4-Ethylphenyl)benzoate (Experimental Data) |

| Molecular Formula | C19H22O2 | C15H14O2 |

| Molecular Weight | 282.38 g/mol | 226.27 g/mol |

| XLogP3 | 6.5 | 5.2[9] |

| Hydrogen Bond Donor Count | 0 | 0[9] |

| Hydrogen Bond Acceptor Count | 2 | 2[9] |

| Rotatable Bond Count | 6 | 2[9] |

| Topological Polar Surface Area | 26.3 Ų | 40.1 Ų[9] |

| CAS Number | Not Assigned | Parent Compound: 5874-88-4 |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a standard esterification reaction. A plausible and widely used method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

4-Hexylphenol + Benzoic Acid → this compound

Materials and Reagents:

-

4-Hexylphenol

-

Benzoic Acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-hexylphenol (1.0 eq) and benzoic acid (1.1 eq) in anhydrous dichloromethane.

-

Add 4-(dimethylamino)pyridine (0.1 eq) to the solution.

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.2 eq) in anhydrous dichloromethane.

-

Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

A similar procedure is reported for the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, which also involves a DCC/DMAP mediated esterification.[10]

Potential Research Applications

While specific studies on this compound are not prominent in the literature, the broader class of phenyl benzoates has been investigated for various applications.

-

Materials Science and Liquid Crystals: Phenyl benzoate derivatives are a well-established class of liquid crystals.[11] The molecular structure of this compound, with its rigid aromatic core and flexible hexyl chain, suggests it may exhibit mesogenic properties. Such compounds are of interest for applications in displays and other electro-optical devices.[12][13]

-

Drug Discovery and Medicinal Chemistry: Phenyl benzoate derivatives have been explored for various biological activities. Studies have investigated their potential as antimicrobial agents and as inhibitors of enzymes such as phospholipase A2 and hyaluronidase.[14][15][16] The lipophilic nature of this compound suggests it could be a candidate for studies involving interactions with biological membranes or hydrophobic binding pockets of proteins. For instance, it could be investigated as a potential ligand for nuclear receptors, a class of proteins that are important drug targets and are known to bind to a variety of lipophilic molecules.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a hypothetical signaling pathway for research investigation.

Caption: Proposed synthetic workflow for this compound.

Caption: Hypothetical signaling pathway for this compound.

References